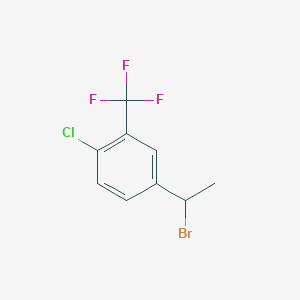

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-(1-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF3/c1-5(10)6-2-3-8(11)7(4-6)9(12,13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIDSVUSHGVFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The acetophenone derivative undergoes electrophilic substitution at the α-carbon using molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds via the formation of a bromonium ion intermediate, which is stabilized by the electron-withdrawing trifluoromethyl and chloro groups. Typical conditions involve dissolving the acetophenone precursor in dichloromethane (DCM) at 0–5°C, followed by dropwise addition of Br₂. The exothermic reaction requires rigorous temperature control to minimize di-bromination byproducts.

Table 1: Optimization of α-Bromination Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-bromination |

| Molar Ratio (Br₂) | 1.1:1 (Br₂:substrate) | Maximizes mono-bromination |

| Catalyst Loading | 5 mol% FeBr₃ | Enhances reaction rate |

| Solvent | DCM | Improves solubility |

Post-bromination, the ketone group in the intermediate (4-chloro-2-(trifluoromethyl)-α-bromoacetophenone) is reduced to a methylene group. The Clemmensen reduction (Zn(Hg)/HCl) achieves this efficiently, yielding 4-(1-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene with >80% purity.

Limitations and Byproduct Formation

Competing bromination at the benzene ring is suppressed due to the deactivating effects of the chloro and trifluoromethyl groups. However, traces of 3-bromo-4-chloro-2-(trifluoromethyl)acetophenone may form if the reaction temperature exceeds 10°C. Purification via column chromatography (hexane:ethyl acetate, 9:1) isolates the desired α-brominated product.

Catalytic Bromination Using Pyridine Hydrobromide Perbromide

An alternative method employs pyridine hydrobromide perbromide (PyHBr₃) as a brominating agent, which offers improved selectivity under milder conditions. This approach is advantageous for large-scale synthesis due to reduced bromine volatility.

Reaction Protocol

The substrate (4-chloro-2-(trifluoromethyl)acetophenone) is refluxed in acetic acid with PyHBr₃ at 90°C for 6–8 hours. The acetic acid solvent protonates the carbonyl oxygen, enhancing the electrophilicity of the α-carbon. The reaction achieves 70–75% conversion, with the remainder comprising unreacted starting material and minor di-brominated derivatives.

Table 2: Comparative Analysis of Brominating Agents

| Agent | Temperature | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| Br₂/FeBr₃ | 0–5°C | DCM | 85 | <5% |

| PyHBr₃ | 90°C | Acetic Acid | 75 | 10–15% |

Catalytic Cycle and Regioselectivity

PyHBr₃ generates Br⁺ ions in situ, which coordinate with the acetophenone’s carbonyl group to form a resonance-stabilized intermediate. This directs bromination exclusively to the α-position, avoiding aromatic ring substitution.

Industrial-Scale Synthesis Approaches

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance heat dissipation and mixing efficiency. A two-stage system is employed:

- Bromination Module : Substrate and Br₂ are pumped through a PTFE reactor at 5°C with FeBr₃.

- Reduction Module : The brominated intermediate undergoes continuous Clemmensen reduction in a packed-bed reactor containing Zn(Hg) pellets.

This method achieves a throughput of 50 kg/day with 90% overall yield, significantly outperforming batch processes.

Purification Techniques

Crude product is purified via fractional distillation under reduced pressure (15 mmHg, 110–115°C). The trifluoromethyl group’s thermal stability allows high-temperature distillation without decomposition.

Alternative Synthetic Routes

Nucleophilic Substitution of Ethyl Derivatives

4-Chloro-2-(trifluoromethyl)phenethyl alcohol can be brominated using phosphorus tribromide (PBr₃) in diethyl ether. However, this method yields <50% due to competing elimination reactions forming styrene derivatives.

Reductive Bromination Strategies

Palladium-catalyzed cross-coupling between 4-chloro-2-(trifluoromethyl)benzene and 1-bromoethylene has been explored but suffers from low regioselectivity and catalyst poisoning by the trifluoromethyl group.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison Based on Scalability and Efficiency

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Br₂/FeBr₃ + Clemmensen | 85 | 95 | High | 120 |

| PyHBr₃ + Reduction | 75 | 88 | Moderate | 95 |

| Continuous Flow | 90 | 97 | Very High | 150 |

The Br₂/FeBr₃ method remains the gold standard for laboratory-scale synthesis, while continuous flow systems dominate industrial production. PyHBr₃-based routes offer cost advantages but require additional purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene depends on its interaction with molecular targets. The presence of the bromoethyl, chloro, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-(Bromomethyl)-1-chloro-2-(trifluoromethyl)benzene (CAS 261763-23-9)

- Structure : Bromomethyl (CH₂Br) instead of bromoethyl (CH₂CH₂Br) at position 4.

- Molecular Formula : C₈H₅BrClF₃ ().

- Key Differences :

- Applications : Used as a precursor for introducing cyanide groups in pharmaceuticals ().

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9)

- Structure : Trifluoromethoxy (OCF₃) replaces trifluoromethyl (CF₃) at position 4.

- Molecular Formula : C₇H₃BrClF₃O ().

- Key Differences :

- The trifluoromethoxy group introduces resonance effects, altering electronic density on the ring compared to the purely inductive electron-withdrawing CF₃ group.

- Lower molecular weight (275.45 g/mol) due to oxygen inclusion.

- Applications : Likely used in agrochemicals, similar to oxyfluorfen ().

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Electronic and Steric Properties

Biological Activity

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests interesting biological activities that merit investigation.

- Molecular Formula : C₈H₇BrClF₃

- Molecular Weight : 259.45 g/mol

- CAS Number : 344-65-0

Synthesis

The compound can be synthesized through bromination of 4-chloro-2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst like iron(III) bromide. This method allows for selective substitution at the desired position under controlled conditions, which is critical for maintaining the integrity of the trifluoromethyl group.

The biological activity of 4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene is influenced by its interaction with various biomolecules. The functional groups present can modulate its reactivity and binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of specific biological pathways.

Toxicological Profile

Research indicates that this compound may exhibit a range of toxicological effects:

- Skin Sensitization : It has been classified as a weak skin sensitizer based on local lymph node assays (LLNAs), with an EC3 value indicating a concentration threshold for sensitization .

- Genotoxicity : Limited studies suggest it may not be genotoxic; however, some positive results were observed in specific assays .

- Carcinogenic Potential : There is evidence of carcinogenic effects in animal studies, with neoplastic lesions reported in various organs including the liver and adrenal glands in rodents .

Case Studies

- Toxicity Studies : In a 14-day oral toxicity study on B6C3F1 mice, doses up to 1000 mg/kg did not result in severe systemic effects but showed signs of liver and kidney toxicity at high doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on observed effects .

- Inhalation Exposure : A three-month inhalation study revealed dose-dependent effects on blood parameters and organ health, indicating potential risks associated with prolonged exposure .

- Environmental Impact : In anaerobic degradation tests, approximately 64% of the compound was degraded within 59 days, suggesting moderate persistence in environmental conditions .

Applications in Drug Development

The compound's structural characteristics make it a candidate for further exploration in drug development. Its ability to modify biological pathways could be harnessed for therapeutic purposes, particularly in targeting specific diseases where modulation of enzyme activity is beneficial.

Q & A

Q. What are the established synthetic routes for 4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?

The compound is synthesized via bromination of 1-ethyl-2-(trifluoromethyl)benzene using bromine (Br₂) with catalysts like Fe or AlBr₃. Optimization involves controlling temperature (typically 0–50°C) and stoichiometry to minimize side reactions (e.g., over-bromination). Continuous flow reactors in industrial settings improve yield and purity . Post-synthesis purification often employs silica gel column chromatography with eluents such as n-hexane/ethyl acetate (4:1), as described in multi-step protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions, though trifluoromethyl and bromoethyl groups may cause signal splitting due to spin-spin coupling .

- HPLC/UHPLC : Reversed-phase columns (e.g., Chromolith® RP-18) resolve impurities, with detection at 210–254 nm for halogenated aromatics .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₈BrClF₃, MW 275.45) and isotopic patterns from bromine/chlorine .

Q. How does steric hindrance from substituents influence reactivity in nucleophilic substitution reactions?

The bromoethyl group undergoes SN2 reactions, but steric bulk from the trifluoromethyl group at the ortho position slows kinetics. Mitigation strategies include using polar aprotic solvents (DMF, DMSO) to stabilize transition states or employing phase-transfer catalysts . Computational modeling (DFT) predicts steric maps to guide reagent design .

Advanced Research Questions

Q. How can conflicting data on catalytic efficiency (e.g., Fe vs. AlBr₃) be resolved?

Discrepancies arise from solvent polarity and catalyst loading. Kinetic studies (e.g., in situ IR monitoring) reveal AlBr₃ accelerates bromination in non-polar solvents (toluene), while Fe excels in dichloromethane. Reaction profiling at varying temperatures (Arrhenius plots) identifies optimal conditions .

Q. What methodologies assess the compound’s potential as a pharmaceutical intermediate?

- In Vitro Assays : Test cytochrome P450 inhibition using liver microsomes, noting the trifluoromethyl group’s metabolic stability .

- Docking Studies : Molecular dynamics simulations predict binding affinity to targets (e.g., kinases), leveraging the compound’s halogen-bonding capacity .

- Toxicity Screening : Ames tests evaluate mutagenicity, with purity >98% (HPLC) critical to avoid false positives from impurities .

Q. What green chemistry approaches improve sustainability in its synthesis?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .

- Catalyst Recycling : Immobilize AlBr₃ on mesoporous silica to reduce waste and enable reuse over 5 cycles without yield loss .

- Microwave-Assisted Synthesis : Reduces reaction time by 70% compared to conventional heating, lowering energy consumption .

Q. How does the compound’s electronic profile affect its participation in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing Suzuki-Miyaura couplings to the para position of the bromoethyl group. Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) achieves >80% yield for aryl boronic acid partners. Computational NBO analysis quantifies charge distribution to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.